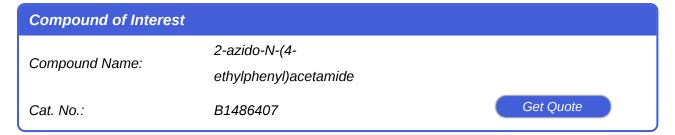




# Technical Guide: Spectral Analysis of 2-azido-N-(4-ethylphenyl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) for the compound **2-azido-N-(4-ethylphenyl)acetamide**. Due to the limited availability of published spectral data for this specific molecule, this guide presents predicted data based on the well-characterized analog, 2-azido-N-(4-methylphenyl)acetamide. The experimental protocols provided are adapted from established methods for similar compounds and are intended to serve as a practical reference for researchers.

**Compound Information** 

Property	Value
IUPAC Name	2-azido-N-(4-ethylphenyl)acetamide
Molecular Formula	C10H12N4O[1]
Molecular Weight	204.23 g/mol [1]
CAS Number	1160748-31-1[1]
Chemical Structure	
Chemical structure of 2-azido-N-(4-ethylphenyl)acetamide	



# **Predicted Spectral Data**

The following tables summarize the predicted spectral data for **2-azido-N-(4-ethylphenyl)acetamide**. These predictions are based on the reported data for 2-azido-N-(4-methylphenyl)acetamide.[2][3][4]

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Solvent: DMSO-d<sub>6</sub>

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~10.10	S	1H	NH (amide)
~7.50	d, J≈8.4 Hz	2H	Ar-H (ortho to NH)
~7.15	d, J≈8.4 Hz	2H	Ar-H (ortho to ethyl)
~4.10	S	2H	CH <sub>2</sub> (azidoacetyl)
~2.60	q, J ≈ 7.6 Hz	2H	CH <sub>2</sub> (ethyl)
~1.20	t, J ≈ 7.6 Hz	3H	CH₃ (ethyl)

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: DMSO-d<sub>6</sub>



Chemical Shift (δ) ppm	Assignment
~166.0	C=O (amide)
~139.0	Ar-C (para to NH)
~136.0	Ar-C (ipso, attached to NH)
~128.0	Ar-CH (ortho to ethyl)
~120.0	Ar-CH (ortho to NH)
~52.0	CH₂ (azidoacetyl)
~28.0	CH <sub>2</sub> (ethyl)
~16.0	CH₃ (ethyl)

IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch (amide)
~2970, ~2880	Medium	C-H Stretch (aliphatic)
~2110	Strong, Sharp	N₃ Stretch (azide)
~1670	Strong, Sharp	C=O Stretch (amide I)
~1540	Medium	N-H Bend (amide II)
~1510	Medium	C=C Stretch (aromatic)

MS (Mass Spectrometry)

m/z	lon
204.10	[M]+
176.10	[M - N <sub>2</sub> ] <sup>+</sup>
134.08	[M - N <sub>3</sub> - CO] <sup>+</sup>



## **Experimental Protocols**

The following are detailed methodologies for the synthesis and spectral analysis of **2-azido-N-(4-ethylphenyl)acetamide**, adapted from procedures for similar compounds.[2][3][4][5]

### Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

This two-step synthesis involves the initial acylation of 4-ethylaniline followed by nucleophilic substitution with sodium azide.

Step 1: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide

- Dissolve 4-ethylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 eq) to the solution as a base.
- Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude 2-chloro-N-(4-ethylphenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

### Step 2: Synthesis of 2-azido-N-(4-ethylphenyl)acetamide



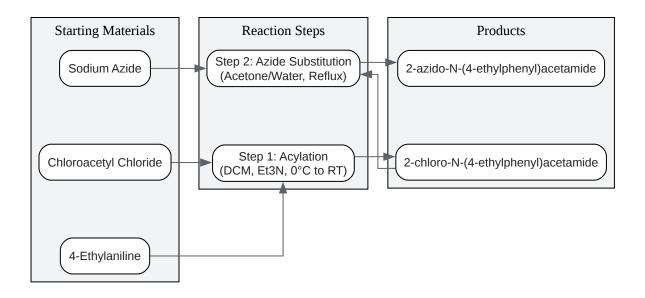
- Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (1.0 eq) in a mixture of acetone and water (e.g., 8:2 v/v).
- Add sodium azide (1.5 eq) to the solution.
- Reflux the reaction mixture for 12-24 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.
- The aqueous residue will contain the precipitated product. Filter the solid, wash with cold water, and dry under vacuum.
- Further purify the product by recrystallization if necessary.

### **Spectral Data Acquisition**

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup>.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

# Visualizations Synthesis Workflow



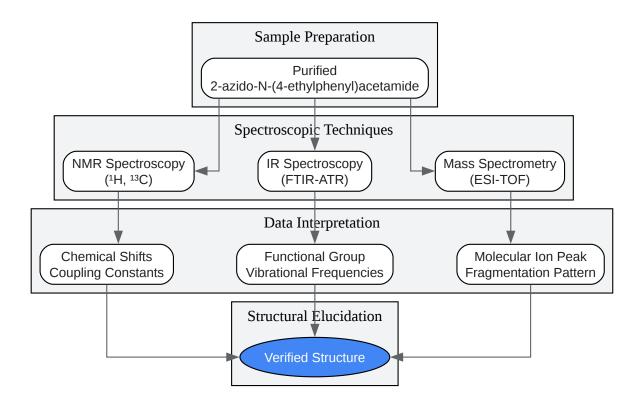


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Caption: Synthetic pathway for 2-azido-N-(4-ethylphenyl)acetamide.

## **Spectral Analysis Workflow**





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Caption: Workflow for the structural elucidation of the target compound.

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- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-azido-N-(4-ethylphenyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1486407#spectral-data-nmr-ir-ms-of-2-azido-n-4-ethylphenyl-acetamide]

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